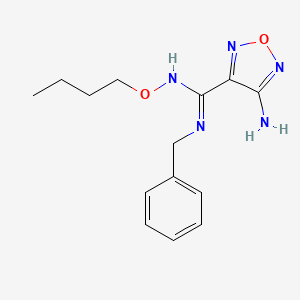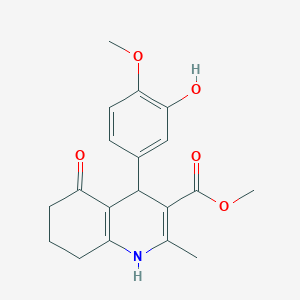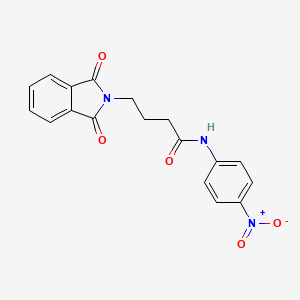![molecular formula C14H10N2O2S B5164356 2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol, commonly known as Benzothiophene Azodye, is an organic compound that belongs to the family of azo dyes. It is a yellow to orange powder, which is soluble in organic solvents but insoluble in water. Benzothiophene Azodye is widely used in the textile industry as a dye, and it is also used in the synthesis of other organic compounds. In recent years, Benzothiophene Azodye has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Benzothiophene Azodye is not fully understood. However, it is believed that the dye exerts its biological effects by generating reactive oxygen species (ROS) upon exposure to light. The ROS can cause oxidative damage to cellular components, leading to cell death. Benzothiophene Azodye has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Benzothiophene Azodye has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. The dye has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, Benzothiophene Azodye has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzothiophene Azodye has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. The dye is also relatively inexpensive, which makes it an attractive choice for researchers on a budget. However, Benzothiophene Azodye has some limitations in lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous environments. Additionally, the dye is sensitive to light, which can make it challenging to use in experiments that require prolonged exposure to light.
Direcciones Futuras
There are several future directions for research on Benzothiophene Azodye. One area of interest is the development of new synthetic methods for the production of the dye. Researchers are also investigating the potential use of Benzothiophene Azodye as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the dye is being studied for its potential use as a sensor for detecting heavy metals in water. Further research is needed to fully understand the mechanism of action of Benzothiophene Azodye and to explore its potential applications in various fields.
Métodos De Síntesis
Benzothiophene Azodye can be synthesized by the reaction of 2-aminophenol and 2-aminothiophenol with diazonium salts. The reaction takes place under acidic conditions, and the product is obtained in good yield. The synthesis of Benzothiophene Azodye is a simple and cost-effective process, which makes it a popular choice for industrial applications.
Aplicaciones Científicas De Investigación
Benzothiophene Azodye has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antioxidant, and anticancer properties. Benzothiophene Azodye has also been studied for its potential use as a photosensitizer in photodynamic therapy. The dye has been shown to be effective in killing cancer cells when exposed to light. Furthermore, Benzothiophene Azodye has been investigated for its potential use as a sensor for detecting heavy metals in water.
Propiedades
IUPAC Name |
2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-11-7-3-2-6-10(11)15-16-14-13(18)9-5-1-4-8-12(9)19-14/h1-8,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZUIMLYAFBHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5164275.png)
![1-(4-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5164281.png)
![N-[(1-methyl-4-piperidinyl)methyl]-3-(5-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B5164289.png)

![1-[(4-chlorophenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B5164300.png)
![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5164301.png)
![ethyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5164307.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)

![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)